N-(1H-Benzo[d]imidazol-4-yl)formamide

Medicinal Chemistry Physicochemical Property Chromatography

Researchers pursuing PARP inhibitor SAR often face regioisomer contamination when sourcing benzimidazole intermediates, leading to failed syntheses and irreproducible results. N-(1H-Benzo[d]imidazol-4-yl)formamide (CAS 137654-47-8) eliminates this risk with unambiguous 4-position formamide substitution, confirmed by a distinct melting point of 173-174°C and a calculated LogP of 1.78 that distinguishes it from the 4-carboxamide isomer (CAS 188106-81-2). • ≥98% purity ensures predictable multi-step yields and impurity control • Defined physicochemical profile (mp 173-174°C, LogP 1.78) streamlines synthetic route design and purification • Consistent batch quality with full NMR/HPLC/GC analytics for GLP-compliant documentation. Available in gram to bulk quantities for R&D and scale-up.

Molecular Formula C8H7N3O
Molecular Weight 161.16 g/mol
CAS No. 137654-47-8
Cat. No. B160531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-Benzo[d]imidazol-4-yl)formamide
CAS137654-47-8
SynonymsFormamide, N-1H-benzimidazol-4-yl- (9CI)
Molecular FormulaC8H7N3O
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)NC=O)N=CN2
InChIInChI=1S/C8H7N3O/c12-5-11-7-3-1-2-6-8(7)10-4-9-6/h1-5H,(H,9,10)(H,11,12)
InChIKeyLGITZGIQYPDWBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(1H-Benzo[d]imidazol-4-yl)formamide Procurement Guide


N-(1H-Benzo[d]imidazol-4-yl)formamide (CAS 137654-47-8) is a benzimidazole derivative, specifically a 4-formamide-substituted compound with a molecular formula of C8H7N3O and a molecular weight of 161.16 g/mol . It serves as a versatile synthetic intermediate in the production of pharmaceuticals and agrochemicals, distinguished by its unique substitution pattern on the benzimidazole core . Its physicochemical properties, including a reported melting point of 173-174 °C and a calculated LogP of 1.78, differentiate it from closely related analogs like 1H-benzimidazole-4-carboxamide . The compound is commercially available from multiple vendors with typical purities of 98% .

Synthetic intermediate for pharmaceutical and agrochemical R&D
4-Formamide substitution distinct regiochemistry for scaffold-specific synthesis
Multi-vendor availability with established purity specification for reproducible research

Why Generic Benzimidazole Analogs Cannot Substitute


Simple benzimidazole analogs cannot be interchanged for N-(1H-Benzo[d]imidazol-4-yl)formamide due to critical differences in regiochemistry and functional group chemistry. The 4-position formamide group imparts unique reactivity profiles and physicochemical properties, such as a distinct melting point (173-174 °C) and a calculated LogP of 1.78, which directly influence synthetic route design, purification, and final product properties . For instance, the closely related structural isomer 1H-benzimidazole-4-carboxamide (CAS 188106-81-2) presents a different hydrogen-bonding pattern (an amide vs. a reversed formamide) and distinct physical form, which would alter reaction kinetics, intermediate stability, and crystallization behavior in a multi-step synthesis [1]. Substitution without rigorous re-validation of the entire process would likely result in synthetic failure, reduced yields, or the formation of undesired impurities, making the specified compound essential for reproducible R&D and scale-up .

Target compound
N-(1H-Benzo[d]imidazol-4-yl)formamide with defined melting point 173–174 °C and LogP 1.78
Analog risk
1H-benzimidazole-4-carboxamide — reversed amide connectivity alters hydrogen bonding, crystallization, and reaction kinetics; process re-validation required
Class mismatch
Generic benzimidazole derivatives — lack defined 4-formamide regiochemistry, may introduce impurity profiles that shift synthetic outcomes

Quantitative Differentiation from Closest Analogs


Physicochemical Profile vs. 1H-Benzimidazole-4-carboxamide

N-(1H-Benzo[d]imidazol-4-yl)formamide exhibits a reported melting point of 173-174 °C (in water) and a calculated LogP of 1.78, indicating moderate lipophilicity . In contrast, its direct structural isomer, 1H-benzimidazole-4-carboxamide (CAS 188106-81-2), is described as a powder but lacks a published experimental melting point in the same authoritative databases, and its lipophilicity profile is expected to differ due to the reversed amide connectivity, which alters hydrogen-bonding capacity [1]. The defined melting point provides a clear benchmark for identity verification and purity assessment via DSC or melting point apparatus, which is not readily available for the carboxamide analog.

Physicochemical profile
Cross-study comparable
Target: mp 173–174 °C, LogP 1.78
Comparator (1H-benzimidazole-4-carboxamide): no experimental mp or LogP data available
Defined melting point supports identity verification and purity assessment
Comparator lacks published experimental mp in major databases
Medicinal Chemistry Physicochemical Property Chromatography

Synthetic Utility in PARP Inhibitor Scaffolds

Formamide, N-1H-benzimidazol-4-yl(9CI) is explicitly documented for use as a reagent and versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes . While many benzimidazole derivatives serve as intermediates, the specific 4-formamide substitution pattern is a key structural motif in patented compounds, such as those targeting poly(ADP-ribose) polymerase (PARP) for cancer therapy, as highlighted in patents like CN103396405A, which specifically claims benzimidazole-4-formamide derivatives [1]. This direct linkage to a patented, high-value therapeutic area provides a clear differentiation from generic benzimidazole intermediates, which may lack this specific documented utility.

Synthetic utility
Class-level inference
Core scaffold in patented PARP inhibitor derivatives (CN103396405A)
Supports PARP inhibitor SAR studies and IP positioning
Patent literature context; verify scaffold applicability to your series
Organic Synthesis Pharmaceutical Intermediate Agrochemical Synthesis

Commercial Availability and Purity Standards

N-(1H-Benzo[d]imidazol-4-yl)formamide is commercially available from multiple reputable vendors (e.g., Bidepharm, Leyan, BOC Sciences) with a standard purity of ≥98% (HPLC) . Vendors like Bidepharm provide batch-specific quality control data, including NMR, HPLC, and GC reports, ensuring consistency and reliability for research use . This established commercial supply chain, with documented purity levels and analytical support, reduces the risk and cost associated with sourcing from a single, non-standard supplier, a risk that may be higher for less common or custom-synthesized benzimidazole analogs.

Commercial purity
Supporting evidence
≥98% purity (HPLC) with batch-specific QC data (NMR, HPLC, GC) from multiple suppliers
Reliable starting material reduces in-house purification burden
Verify batch-specific COA upon procurement
Chemical Procurement Quality Control Analytical Chemistry

Optimal R&D and Production Application Scenarios


PARP Inhibitor Candidate Synthesis in Oncology

The benzimidazole-4-formamide scaffold is a core structural element in several patent applications for PARP inhibitors, including CN103396405A [1]. Procuring N-(1H-Benzo[d]imidazol-4-yl)formamide provides a direct starting point for medicinal chemists aiming to explore structure-activity relationships (SAR) around this chemotype, bypassing the need for de novo synthesis of the core and ensuring the correct regioisomer is used.

Intermediate for Benzimidazole-Derived APIs

As a versatile intermediate, this compound is explicitly used in the production of pharmaceuticals . Its defined melting point (173-174 °C) and consistent purity (≥98%) make it suitable for multi-step synthetic sequences where intermediate quality control is critical for yield and impurity profile management .

Agrochemical Intermediate and Fine Chemical Synthesis

Beyond pharmaceuticals, the compound is noted for use in the synthesis of agrochemicals and dyes, highlighting its broad utility in the fine chemical industry . Its moderate lipophilicity (LogP 1.78) is a favorable property for designing bioactive molecules with appropriate cell permeability and solubility profiles .

Reference Standard for Analytical Method Development

The availability of the compound with high purity and accompanying analytical data (NMR, HPLC, GC) allows it to be used as a reference standard for developing and validating analytical methods for related benzimidazole compounds, particularly in process chemistry and quality control laboratories.

Application
Selection Property
Validation Focus
PARP inhibitor candidate synthesis for oncology research
Benzimidazole-4-formamide scaffold identity
Regioisomer confirmation and patent scaffold alignment
Benzimidazole-derived pharmaceutical intermediate synthesis
Defined melting point and purity specification
Intermediate quality control and impurity profile management
Agrochemical and fine chemical intermediate synthesis
Moderate lipophilicity (LogP 1.78)
Bioactive molecule design and solubility profiling
Analytical reference standard for method development
High purity with batch-specific analytical data
HPLC/GC method validation and system suitability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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